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(S)-1-Benzyl-3-iodo-piperidine

Cat. No.: B7919634
M. Wt: 301.17 g/mol
InChI Key: FHTUIQKEZRUTCA-LBPRGKRZSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Target-Oriented Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products. researchgate.netsigmaaldrich.cn Its prevalence is due to several key factors:

Pharmacophoric Properties: The piperidine scaffold can serve as a robust framework to orient functional groups in precise three-dimensional space, allowing for optimal interactions with biological targets like enzymes and receptors. mdpi.com

Synthetic Accessibility: A vast number of synthetic methods exist for the creation and functionalization of the piperidine core, making it a readily accessible building block for chemists. researchgate.netorganic-chemistry.org

A recent analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) identified the piperidine core as the most frequently occurring nitrogen heterocycle, underscoring its immense importance in drug discovery. mdpi.com

Strategic Importance of Stereochemistry in Heterocyclic Chemistry

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the function of bioactive molecules. orgsyn.org For heterocyclic compounds like piperidines, the introduction of a chiral center can have profound effects:

Biological Activity: Enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. nih.gov

Enhanced Selectivity and Potency: A specific stereoisomer often has a higher binding affinity and selectivity for its biological target, leading to increased potency and a reduction in off-target side effects. mdpi.com

Control of Molecular Conformation: Chirality dictates the preferred conformation of the heterocyclic ring, which in turn influences how the molecule presents its substituents for interaction with other molecules.

The precise control of stereochemistry is therefore not merely an academic exercise but a fundamental requirement in the design and synthesis of modern therapeutics. ntu.edu.sg

Contextualization of Chiral 3-Halopiperidines in Synthetic Chemistry

Chiral 3-halopiperidines, such as the titular (S)-1-benzyl-3-iodo-piperidine, are valuable synthetic intermediates. The halogen atom at the 3-position serves as a versatile functional handle for a variety of chemical transformations.

Cross-Coupling Reactions: The carbon-halogen bond (particularly C-I) is readily activated by transition metal catalysts (e.g., palladium, copper, nickel) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents at the 3-position.

Nucleophilic Substitution: The halogen can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups.

Precursors to Other Functionalities: Halogenated piperidines can be converted into other useful derivatives, such as organometallic reagents or unsaturated systems, further expanding their synthetic utility.

The synthesis of these chiral intermediates is a key challenge. Modern methods focus on enantioselective approaches, such as the use of chiral catalysts or chiral auxiliaries, to establish the desired stereocenter. For instance, highly diastereoselective methods have been developed for synthesizing related compounds like 2-cyano-3-iodopiperidines from lactam precursors, demonstrating the ability to control the stereochemistry at the C3 position during iodination. While a direct synthesis for this compound is not prominently documented, its value would lie in its capacity to serve as a chiral building block for the stereocontrolled synthesis of more complex 3-substituted piperidines.

Data Tables

Due to the lack of specific research on this compound, the following tables present data for analogous or related compounds to illustrate the kind of information that would be relevant.

Table 1: Physical and Spectroscopic Data for a Related Compound: (2S,3R)-1-Benzyl-3-methyl-3-iodopiperidine-2-carbonitrile** (This data is for a related, but different, molecule and is provided for illustrative purposes.)

PropertyValue
Appearance Light yellow oil
Diastereomeric Ratio (dr) >99:1
Molecular Formula C₁₄H₁₇IN₂
¹H NMR (400 MHz, CDCl₃) δ 7.44 (d, J=7.2 Hz, 2H), 7.35 (t, J=7.2 Hz, 2H), 7.29 (t, J=7.2 Hz, 1H), 3.81 (d, J=13.4 Hz, 1H), 3.63 (s, 1H), 3.59 (d, J=13.4 Hz, 1H), 2.84–2.81 (m, 1H), 2.43 (ddd, J=12.1, 12.1, 3.1 Hz, 1H), 2.19 (s, 3H), 2.08 (m, 1H), 2.01–1.97 (m, 1H), 1.70–1.67 (m, 1H), 1.18 (ddd, J=15.0, 12.1, 3.6 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 136.2, 129.0, 128.5, 127.7, 111.5, 65.4, 60.1, 48.2, 45.1, 39.4, 34.9, 24.1
HRMS (ESI) m/z Calculated for [C₁₄H₁₈IN₂]⁺: 341.0515, Found: 341.0515

Table 2: General Synthetic Approaches to Chiral 3-Substituted Piperidines

MethodDescriptionKey FeaturesReference
Asymmetric Reductive Heck Reaction Rh-catalyzed reaction of boronic acids with a partially reduced pyridine (B92270) derivative, followed by further reduction.High yield and excellent enantioselectivity for a broad range of substrates. ntu.edu.sg
Reductive Functionalization of Lactams Controlled hydride reduction of a chiral lactam followed by interception of an enamine intermediate with an iodine electrophile.Highly diastereoselective, transition-metal-free conditions.
Aza-Prins Cyclization Lewis acid-catalyzed cyclization of N-tosyl homoallylamines with aldehydes, using a halide source.Provides access to trans-2-substituted-4-halopiperidines.
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral group to direct stereoselective reactions on the piperidine precursor.Versatile and well-studied, allows for separation of diastereomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16IN B7919634 (S)-1-Benzyl-3-iodo-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-iodopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUIQKEZRUTCA-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S 1 Benzyl 3 Iodo Piperidine

Synthesis via Chiral Precursors and Subsequent Iodination

Asymmetric Cyclization Reactions for Piperidine (B6355638) Scaffold Formation

Catalytic asymmetric intramolecular cyclizations are powerful methods for constructing chiral heterocyclic rings. These reactions utilize a chiral catalyst to control the stereochemical outcome of the ring-forming step. For the synthesis of (S)-1-Benzyl-3-iodo-piperidine, an appropriate acyclic precursor containing a nitrogen nucleophile and an alkene or alkyne moiety can be cyclized in the presence of a chiral transition metal catalyst. For instance, an N-benzyl protected aminoalkene could undergo an intramolecular aminohalogenation reaction catalyzed by a chiral complex to introduce the iodine atom and form the piperidine ring simultaneously with high enantioselectivity.

Cycloaddition reactions offer another versatile approach to the piperidine scaffold. Diastereoselective cycloadditions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are particularly useful. For example, a [3+2] cycloaddition between a chiral nitrone and an alkene could be employed to generate a substituted isoxazolidine, which can then be converted to the desired piperidine derivative through further transformations. The stereocenter in the final product is controlled by the chirality of the nitrone precursor.

The aza-Prins cyclization is a powerful tool for the synthesis of substituted piperidines. This reaction involves the cyclization of an homoallylic amine with an aldehyde, typically promoted by a Lewis acid. By using a chiral auxiliary or a chiral Lewis acid, this reaction can be rendered asymmetric, providing access to enantioenriched piperidine derivatives. To synthesize this compound, a chiral homoallylic amine could be reacted with an appropriate aldehyde in the presence of an iodine source to induce an iodocyclization, forming the 3-iodopiperidine ring with controlled stereochemistry.

Intramolecular haloamination reactions are a direct method for the synthesis of 3-halopiperidines. In this approach, an unsaturated amine is treated with a halogen source and a suitable catalyst or promoter to induce a cyclization reaction where both a nitrogen-carbon and a halogen-carbon bond are formed. For the synthesis of this compound, a chiral N-benzyl-pentenylamine could be subjected to an iodocyclization reaction using an electrophilic iodine source. The stereochemistry at the newly formed stereocenter can be controlled by the use of a chiral catalyst or by substrate control where the chirality is already present in the starting material.

Table 2: Asymmetric Cyclization Strategies

Cyclization StrategyKey FeaturesReagents/Catalysts
Catalytic Asymmetric Intramolecular Cyclization Enantioselective ring formation from an acyclic precursor.Chiral transition metal catalysts (e.g., Rh, Pd, Cu).
Diastereoselective Cycloaddition Stereochemistry controlled by a chiral starting material.Chiral nitrones, alkenes.
Aza-Prins Cyclization Cyclization of a homoallylic amine with an aldehyde.Chiral Lewis acids, chiral auxiliaries, iodine source.
Intramolecular Haloamination Direct formation of a 3-halopiperidine ring.Electrophilic iodine source (e.g., I2, NIS), chiral catalyst.

Introduction of the Iodine Moiety at the C3 Position

The direct and efficient installation of an iodine atom at the C3 position of the piperidine ring is a critical step. Several strategies can be envisioned, each with distinct advantages and challenges, particularly concerning stereochemical control.

The direct C-H iodination of a pre-formed chiral N-benzylpiperidine at the C3 position is a conceptually attractive but synthetically challenging approach. The primary difficulty lies in controlling the regioselectivity. The piperidine ring possesses multiple C-H bonds, with those at the C2 and C6 positions (α to the nitrogen) being the most activated towards functionalization.

Methodologies for the α-functionalization of N-alkyl piperidines often proceed through the formation of an endo-cyclic iminium ion intermediate. nih.govnih.govresearcher.life This intermediate is then trapped by a nucleophile. However, this inherent reactivity at the α-position makes selective functionalization at the C3 position difficult to achieve without a directing group.

Radical-based C-H iodination protocols have been developed for various heterocycles, sometimes offering alternative regioselectivity compared to electrophilic methods. nih.gov For instance, radical iodination of quinolines can favor the C3 position. However, applying such methods to a saturated, flexible ring like piperidine and achieving high selectivity for C3 over other positions (C2, C4) remains a significant hurdle. Direct C-H iodination methods for electron-rich heteroarenes have also been explored, but their applicability to saturated N-heterocycles is not straightforward. acs.orgacs.org Consequently, direct C-H iodination is generally not a preferred method for the targeted synthesis of this compound due to the lack of reliable regiocontrol.

Iodolactamization provides an indirect route to 3-iodopiperidines by constructing the ring and introducing the iodine atom concurrently. This strategy typically begins with an open-chain, unsaturated amide or carbamate precursor. The general mechanism involves the electrophilic activation of a double bond by an iodine source (e.g., I₂, N-iodosuccinimide) to form a cyclic iodonium ion intermediate. This intermediate is then captured intramolecularly by the nitrogen atom to forge the new carbon-nitrogen bond, resulting in an iodinated lactam (a cyclic amide).

For the synthesis of a 3-iodopiperidine derivative, a suitable precursor would be an N-benzyl-pent-4-enamide. The key steps are outlined below:

Iodocyclization: Treatment of the unsaturated amide with an iodine source promotes a 6-endo-trig cyclization, leading to the formation of a 3-iodo-2-piperidone derivative.

Lactam Reduction: The resulting iodolactam is then reduced to the corresponding 3-iodopiperidine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (BH₃).

This approach allows for the stereocenter at C3 to be influenced by the geometry of the double bond and the reaction conditions. While powerful, this method requires the synthesis of the specific unsaturated precursor and subsequent reduction of the lactam functionality. Related methods involve the one-pot cyclization of halogenated amides, where intramolecular nucleophilic substitution forms the piperidine ring. mdpi.comnih.gov

Halogen-exchange reactions, particularly the Finkelstein reaction, represent a robust and widely used method for preparing iodoalkanes from other haloalkanes. This reaction is highly effective for converting 3-chloro- or 3-bromo-piperidine precursors into the desired 3-iodo derivative.

The reaction is an Sₙ2 (bimolecular nucleophilic substitution) process, which has important stereochemical implications. The key features of this methodology are:

Reagents: The transformation is typically achieved by treating the chloro- or bromo-precursor with an excess of an alkali metal iodide, most commonly sodium iodide (NaI) or potassium iodide (KI).

Solvent: A polar aprotic solvent, such as acetone or methyl ethyl ketone, is crucial. The success of the reaction relies on Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not. The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the iodo-product.

Stereochemistry: As an Sₙ2 reaction, the Finkelstein reaction proceeds with a complete inversion of configuration at the carbon center. Therefore, to synthesize this compound, one must start with a precursor that has an (R)-configuration at the C3 position, such as (R)-1-Benzyl-3-chloropiperidine or (R)-1-Benzyl-3-bromopiperidine.

Table 1: Finkelstein Reaction Conditions for Halogen Exchange

ParameterTypical ConditionRationale / Notes
Starting Material(R)-1-Benzyl-3-chloropiperidine or (R)-1-Benzyl-3-bromopiperidineRequires (R)-stereochemistry to achieve (S)-product via Sₙ2 inversion. Bromo-derivatives are typically more reactive than chloro-derivatives.
Iodide SourceSodium Iodide (NaI)Used in excess to drive the reaction equilibrium.
SolventAcetoneNaI is soluble, while NaCl and NaBr are insoluble, causing them to precipitate and drive the reaction forward.
TemperatureRefluxProvides sufficient energy to overcome the activation barrier of the Sₙ2 reaction.

Synthesis from Key Precursors and Intermediates

The synthesis of this compound often relies on the preparation of stereochemically defined intermediates, which are then converted to the final product.

A common and effective strategy commences with the achiral ketone, 1-Benzyl-3-piperidone. This approach introduces the desired stereochemistry through an asymmetric reduction of the ketone, followed by the conversion of the resulting hydroxyl group to an iodide.

The key steps in this synthetic sequence are:

Asymmetric Reduction: The prochiral ketone, 1-Benzyl-3-piperidone, is reduced to the chiral alcohol, (S)-1-Benzyl-3-hydroxypiperidine. Achieving high enantioselectivity is paramount. Biocatalytic methods employing ketoreductase (KRED) enzymes or whole-cell systems (e.g., Baker's yeast) are particularly effective for this transformation, often yielding the (S)-alcohol with high conversion and excellent optical purity. derpharmachemica.commdpi.comchemicalbook.com

Conversion of Hydroxyl to Iodo Group: The secondary alcohol, (S)-1-Benzyl-3-hydroxypiperidine, must be converted to the iodide. chemimpex.comepo.org This can be accomplished through several standard methods, each with its own stereochemical outcome. The choice of method is critical to either retain or invert the stereochemistry established in the reduction step.

Methods involving Inversion (Sₙ2): To obtain the target (S)-iodo compound from the (S)-alcohol, a double inversion sequence or a method involving retention is required. However, a single inversion from the (R)-alcohol is more direct.

Mitsunobu Reaction: Reacting the alcohol with triphenylphosphine, an azodicarboxylate (e.g., DIAD or DEAD), and an iodine source (e.g., methyl iodide) results in a clean inversion of stereochemistry. Thus, reacting (R)-1-Benzyl-3-hydroxypiperidine would yield this compound.

Tosylation followed by Finkelstein Reaction: The alcohol is first converted to a sulfonate ester (e.g., tosylate or mesylate), a reaction that proceeds with retention of configuration. Subsequent treatment with NaI (Finkelstein reaction) proceeds with inversion. Therefore, starting with (R)-1-Benzyl-3-hydroxypiperidine would yield the (R)-tosylate, which upon reaction with NaI would give the (S)-iodo product.

Table 2: Stereochemical Pathways from 1-Benzyl-3-piperidone

Step 1: ReductionIntermediateStep 2: OH → I ConversionMechanismFinal Product
Asymmetric Reduction(R)-1-Benzyl-3-hydroxypiperidineMitsunobu Reaction (PPh₃, DIAD, MeI)Sₙ2 (Inversion)This compound
Asymmetric Reduction(R)-1-Benzyl-3-hydroxypiperidine1. Tosylation (TsCl, Pyridine) 2. Finkelstein (NaI, Acetone)1. Retention 2. Sₙ2 (Inversion)This compound
Asymmetric Reduction(S)-1-Benzyl-3-hydroxypiperidineAppel Reaction (PPh₃, I₂)Sₙ2 (Inversion)(R)-1-Benzyl-3-iodo-piperidine

This method is a specific application of the halogen-exchange strategy detailed in section 2.3.3.3. It provides a direct and efficient pathway to the target compound, provided the chlorinated precursor is available in the correct enantiomeric form.

The synthesis involves a one-step conversion using the Finkelstein reaction. As previously noted, this reaction proceeds via an Sₙ2 mechanism, causing an inversion of the stereocenter. Therefore, to obtain the final product with (S) stereochemistry, the starting material must be (R)-1-Benzyl-3-chloropiperidine.

The reaction is typically performed by heating a solution of (R)-1-Benzyl-3-chloropiperidine and a molar excess of sodium iodide in an acetone solvent at reflux. The insoluble sodium chloride byproduct precipitates out of the solution, which effectively drives the reaction to completion. After the reaction is complete, a standard aqueous workup followed by purification yields the desired this compound. The simplicity and high efficiency of the Finkelstein reaction make this a very attractive route if the chiral chloro-precursor is readily accessible.

Based on a comprehensive review of the available scientific literature, there are no documented stereoselective synthetic methodologies that utilize 4-iodopiperidine-1-carboxylates as building blocks to produce this compound.

The chemical transformation required for such a synthesis—a stereoselective rearrangement of an iodine atom from the 4-position to the 3-position of the piperidine ring—is not a known or chemically feasible pathway under standard organic synthesis conditions. Research into the functionalization of piperidine rings typically involves the direct introduction of substituents at the desired position or the cyclization of appropriately substituted acyclic precursors.

Therefore, it is not possible to provide an article on this specific topic that is scientifically accurate and based on detailed research findings as requested.

Chemical Transformations and Reactivity of S 1 Benzyl 3 Iodo Piperidine

Cross-Coupling Reactions at the C3-Iodo Position

The C-I bond in (S)-1-benzyl-3-iodo-piperidine is amenable to various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 3-position of the piperidine (B6355638) ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are highly effective in promoting the formation of carbon-carbon bonds at the C3 position. nih.gov This is typically achieved through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org

Suzuki-Miyaura Coupling: This reaction pairs the iodo-piperidine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. rsc.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgorganic-chemistry.org The process involves the reaction of the iodo-piperidine with a palladium catalyst and a base, which activates the organoboron reagent. nih.gov This method has been successfully used to synthesize 4-benzyl piperidines and related derivatives. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While organozinc reagents can be sensitive to air and moisture, they are more reactive than organoboranes and organostannanes, often leading to faster reaction times. wikipedia.org Both palladium and nickel catalysts can be employed for this transformation. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the iodo-piperidine with an alkene in the presence of a palladium catalyst and a base. taylorandfrancis.comrsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. taylorandfrancis.commdpi.com The catalytic cycle generally proceeds through oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodo-piperidine and a terminal alkyne. gold-chemistry.orgorganic-chemistry.org The classic Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net This method is widely used for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org

Palladium-Catalyzed Coupling Reaction Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Organoboron (e.g., boronic acid)Pd catalyst, BaseMild conditions, high functional group tolerance. rsc.orgorganic-chemistry.org
Negishi OrganozincPd or Ni catalystHigh reactivity, couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org
Heck AlkenePd catalyst, BaseForms substituted alkenes. taylorandfrancis.comrsc.org
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseSynthesizes alkynyl-substituted piperidines. gold-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Carbon-Heteroatom Bond Formation

While palladium is dominant in C-C bond formation, copper catalysts are often employed for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of the iodo-piperidine with a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a copper catalyst and a base.

Other Transition Metal-Mediated Transformations

Cobalt-Catalyzed Arylation: Cobalt catalysts have emerged as a cost-effective and efficient alternative for cross-coupling reactions. nih.gov Specifically, cobalt-catalyzed arylations of iodo-substituted cyclic amines, including piperidines, with Grignard reagents have been developed. nih.govnih.gov These reactions are chemoselective and can tolerate a variety of functional groups. nih.gov A notable example is the use of a CoCl₂/TMCD catalytic system for the arylation of N-Boc-3-iodopiperidine with aryl Grignard reagents. nih.gov

Nucleophilic Substitution Reactions and Formation of C3-Substituted Derivatives

The iodine atom at the C3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. rammohancollege.ac.in The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. rammohancollege.ac.inmasterorganicchemistry.com The presence of the benzyl (B1604629) group on the nitrogen can influence the reaction's stereochemical outcome. The benzylic position itself is reactive and can undergo substitution, but the focus here is on the C3 position. khanacademy.orgpearson.com A variety of nucleophiles, such as amines, azides, and thiols, can be used to introduce new functional groups at this position. researchgate.net For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to an amine.

Reductive Dehalogenation and Hydrogenation Reactions

The C-I bond can be cleaved through reductive dehalogenation. This can be achieved using various reducing agents, including zinc in the presence of a proton source like water or deuterated water (D₂O) for isotopic labeling. sci-hub.se This reaction is believed to proceed through a radical mechanism involving the formation of an organozinc intermediate. sci-hub.se

Hydrogenation of the piperidine ring is another important transformation. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or rhodium, can reduce the pyridine (B92270) ring if present as a precursor, or saturate other functionalities within the molecule. whiterose.ac.uknih.gov For instance, hydrogenation of related piperidine derivatives has been shown to be stereoselective. whiterose.ac.uk

Rearrangement Reactions and Ring Transformations

While less common, rearrangement reactions involving the piperidine ring can occur under specific conditions. For example, radical-induced cyclizations can lead to the formation of bicyclic structures. nih.gov Additionally, ring-opening and subsequent re-cyclization reactions can lead to different heterocyclic systems, although specific examples for this compound are not extensively documented in the provided search results.

Applications of S 1 Benzyl 3 Iodo Piperidine in Complex Molecule Synthesis

Role as a Versatile Chiral Building Block for Heterocyclic Structures

(S)-1-Benzyl-3-iodo-piperidine serves as a crucial starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. cymitquimica.comsigmaaldrich.com Its inherent chirality and the presence of a reactive carbon-iodine bond make it an attractive precursor for creating complex, stereochemically defined molecules. bldpharm.com The benzyl (B1604629) group on the nitrogen atom provides a stable protecting group that can be readily removed at a later synthetic stage.

The iodo-substituent at the C3 position is particularly important as it allows for a range of subsequent chemical transformations. For instance, it can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse aryl or other functional groups. sigmaaldrich.com This reactivity is fundamental to building molecular complexity and accessing a wide array of substituted piperidine (B6355638) derivatives.

Stereocontrolled Construction of Densely Functionalized Piperidine Derivatives

A key application of this compound lies in its ability to direct the stereochemistry of subsequent reactions, leading to the formation of highly functionalized piperidine rings with precise spatial arrangement of substituents. The stereocenter at the C3 position influences the approach of incoming reagents, allowing for diastereoselective transformations at other positions on the piperidine ring.

Recent research has demonstrated the use of related piperidine systems in stereoselective synthesis. researchgate.net For example, the strategic placement of directing groups on the piperidine ring can facilitate regio- and stereoselective C-H arylation reactions. acs.org While not directly involving this compound, these studies highlight the principles of using a pre-existing stereocenter to control the introduction of new functional groups. The iodo-group in this compound can be leveraged in a similar fashion, acting as a handle for introducing functionality in a stereocontrolled manner. For example, nucleophilic substitution of the iodide can proceed with inversion of configuration, providing access to the opposite stereoisomer at the C3 position.

Contribution to the Synthesis of Natural Product Cores and Analogues

The piperidine scaffold is a common motif in a vast number of natural products, many of which exhibit significant biological activity. mdpi.com this compound and its derivatives are valuable intermediates in the total synthesis of such natural products and their analogues.

For instance, the synthesis of the cardiotonic frog alkaloid pumiliotoxin A has utilized a related vinyl iodide piperidine derivative, highlighting the utility of such intermediates in constructing complex alkaloid frameworks. orgsyn.org The ability to introduce various substituents onto the piperidine ring via the iodo-group allows for the synthesis of a library of natural product analogues, which is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The synthesis of castanospermine, a potent glucosidase I inhibitor, also involves piperidine intermediates, underscoring the importance of these building blocks in accessing biologically relevant molecules. dtic.mil

Utility in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has become a powerful strategy in modern pharmaceutical research for identifying novel lead compounds. openaccessjournals.com This approach relies on screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target. whiterose.ac.ukmdpi.com The three-dimensional nature of the piperidine ring makes it an attractive scaffold for generating such fragments. nih.gov

This compound serves as an excellent starting point for the creation of diverse fragment libraries. whiterose.ac.uk The benzyl group can be considered a placeholder for further functionalization, while the iodo-group provides a reactive handle for linking the piperidine core to other chemical moieties. nih.gov This allows for the rapid generation of a collection of related compounds with varying substituents, which can then be screened for their binding affinity to a target protein. The structural information gained from these initial fragment hits can then guide the optimization process to develop more potent and selective drug candidates. mdpi.com The use of chiral piperidine fragments is particularly advantageous as it allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity binding to biological targets. whiterose.ac.uk

Stereochemical Analysis and Characterization Methodologies for S 1 Benzyl 3 Iodo Piperidine

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral center, such as the C3 position in (S)-1-Benzyl-3-iodo-piperidine, is a critical step in its characterization. This process unequivocally assigns the spatial orientation of the substituents around the stereocenter as either (R) or (S).

X-ray Diffraction Crystallography

X-ray crystallography is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nsf.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of atomic positions in three-dimensional space, revealing the molecule's complete structure and stereochemistry.

For piperidine (B6355638) derivatives, X-ray crystallography has been successfully used to establish their solid-state structures. mdpi.com In a study on related 2-cyano-3-iodo piperidines, recrystallization from a hexane:dichloromethane mixture yielded a single crystal suitable for X-ray analysis, confirming its structure. ntu.edu.sg Similarly, the structure of other complex piperidine-containing compounds has been elucidated using this method, often providing the basis for confirming the outcomes of other analytical techniques. mdpi.combohrium.com The process can be arduous, as it requires high-quality, adequately sized crystals for reliable data collection. nsf.gov

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic methods are powerful non-destructive techniques used to investigate the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration. For complex molecules, the experimental ECD spectrum is often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT) to assign the absolute configuration. researchgate.net This approach has been successfully applied to determine the absolute configuration of various chiral molecules, including piperidine derivatives. nih.gov For instance, the absolute configuration of fenpropidin (B1672529) enantiomers, a chiral piperidine fungicide, was confirmed for the first time using a combination of ECD and optical activity measurements. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral compound by analyzing the sign and position of its Cotton effects.

Vibrational Circular Dichroism (VCD): VCD, an infrared-based chiroptical technique, measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. By comparing the experimental VCD spectrum with DFT-calculated spectra for a specific enantiomer, the absolute configuration can be determined. This method is particularly useful for smaller molecules with a limited number of conformations. whiterose.ac.uk

Purity Assessment and Enantiomeric Excess Determination

Beyond determining the absolute configuration, it is crucial to assess the enantiomeric purity of a sample of this compound. Enantiomeric excess (e.e.) is a measure of the degree to which one enantiomer is present in excess of the other.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the most widely used technique for separating enantiomers and determining their relative amounts. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and common method for enantiomeric separation. researchgate.netwhiterose.ac.uk For piperidine derivatives, various chiral columns, such as those based on cellulose (B213188) derivatives, have proven effective. nih.gov For example, in the analysis of fenpropidin, a Lux cellulose-3 column was used to separate the S-(-) and R-(+) enantiomers. nih.gov The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile chiral compounds. researchgate.net It has been successfully employed to determine the absolute configuration and enantiomeric composition of 2,6-dialkyl-piperidines in fire ant venom. scielo.br The use of a chiral GC column coupled with a flame ionization detector (GC-FID) allows for the sensitive detection and quantification of individual stereoisomers. researchgate.netscielo.br

The selection of the appropriate chiral stationary phase and chromatographic conditions is critical for achieving successful enantioseparation.

Nuclear Magnetic Resonance Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. In the context of stereochemistry, NMR can be used to determine enantiomeric excess by employing chiral auxiliary agents.

Chiral Shift Reagents (CSRs): CSRs are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum. researchgate.net Chiral porphyrinoids have also been investigated as potential chiral ¹H NMR shift agents for a variety of chiral organic compounds. mdpi.com

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the enantiomeric mixture to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, enabling the determination of the enantiomeric ratio. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which is used to derivatize chiral alcohols and amines. researchgate.net

The following table summarizes the key characterization methods:

Analysis Type Method Principle Application to this compound
Absolute Configuration X-ray Diffraction CrystallographyAnalysis of X-ray diffraction from a single crystal to determine the 3D atomic arrangement. nsf.govProvides definitive structural proof if a suitable crystal can be formed. mdpi.com
Chiroptical Spectroscopy (ECD, ORD, VCD)Measures the differential interaction of the molecule with circularly polarized light. nih.govrsc.orgComparison of experimental and calculated spectra to assign the (S) configuration. nih.govwhiterose.ac.uk
Enantiomeric Purity Chiral Chromatography (HPLC, GC)Differential interaction of enantiomers with a chiral stationary phase leads to separation. gcms.czSeparation of (S) and (R) enantiomers to determine enantiomeric excess. nih.govresearchgate.net
NMR with Chiral Shift Reagents/Derivatizing AgentsFormation of diastereomeric complexes/derivatives with distinct NMR signals. researchgate.netQuantification of the enantiomeric ratio by integrating the resolved signals in the NMR spectrum. researchgate.net

Computational Chemistry and Theoretical Studies on S 1 Benzyl 3 Iodo Piperidine

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring, a common scaffold in pharmacologically active compounds, typically adopts a chair conformation to minimize steric strain. ias.ac.in For substituted piperidines, the orientation of the substituents (axial or equatorial) significantly influences the molecule's stability and interactions. In (S)-1-Benzyl-3-iodo-piperidine, the large benzyl (B1604629) group on the nitrogen and the iodine atom at the C3 position are the key determinants of its conformational preference.

Conformational Analysis:

Theoretical calculations, such as those employing molecular mechanics or density functional theory (DFT), can predict the most stable conformers. For N-substituted piperidines, the substituent on the nitrogen can exist in either an axial or equatorial position. researchgate.net Generally, bulky substituents like the benzyl group prefer the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. researchgate.net Similarly, the iodine atom at the C3 position will also have a preference for the equatorial orientation to minimize 1,3-diaxial interactions.

The relative energies of different conformers can be calculated to determine their population at equilibrium. It is expected that the di-equatorial conformer of this compound would be the most stable.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, considering solvent effects and temperature. ufla.brnih.govtandfonline.comingentaconnect.com By simulating the motion of atoms, MD can reveal the flexibility of the piperidine ring, the rotational freedom of the benzyl group, and the potential for conformational changes. mdpi.com For this compound, MD simulations could illustrate the stability of the chair conformation and the time scale of any ring inversions or substituent rotations. nih.govmdpi.com These simulations are crucial for understanding how the molecule might interact with biological targets, as they can explore the conformational landscape accessible under physiological conditions. ingentaconnect.com

Table 1: Representative Calculated Conformational Energies for Substituted Piperidines (Note: Data is illustrative and based on general findings for similar structures, not specific to this compound.)

Substituent PositionConformerRelative Energy (kcal/mol)
N-BenzylEquatorial0.0
N-BenzylAxial> 5.0
3-IodoEquatorial0.0
3-IodoAxial~0.5 - 1.0

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often performed using quantum mechanical methods like DFT, provide a detailed understanding of the electron distribution within a molecule, which is fundamental to its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):

The energies and shapes of the HOMO and LUMO, the frontier molecular orbitals, are key indicators of a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). researchgate.net For this compound, the HOMO is likely to be located on the electron-rich nitrogen atom and the aromatic benzyl group. The LUMO is expected to be associated with the C-I bond, given the electronegativity of iodine and its ability to act as a leaving group.

Molecular Electrostatic Potential (MEP):

An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify low electron density (positive potential), susceptible to nucleophilic attack. In this compound, the area around the nitrogen atom would be expected to show a negative potential, while the region around the hydrogen atoms and potentially the iodine atom (due to the sigma-hole effect) could exhibit a positive potential. scispace.com

Natural Bond Orbital (NBO) Analysis:

NBO analysis can provide insights into charge distribution and bonding interactions within the molecule. researchgate.net It can quantify the partial atomic charges on each atom, revealing the polarity of bonds. The C-I bond is expected to be polarized, with a partial positive charge on the carbon and a partial negative charge on the iodine. The nitrogen atom will carry a significant negative charge.

Table 2: Predicted Electronic Properties of this compound (Note: Values are qualitative predictions based on principles of electronic structure theory.)

PropertyPredicted Characteristic
HOMO EnergyRelatively high, localized on N and benzyl ring
LUMO EnergyRelatively low, associated with the C-I antibonding orbital
HOMO-LUMO GapModerate, suggesting potential for reactivity
Dipole MomentSignificant, due to the polar C-N and C-I bonds
Partial Charge on NitrogenNegative
Partial Charge on C3Positive
Partial Charge on IodineNegative

Transition State Modeling for Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. nih.gov For this compound, several reaction pathways can be investigated.

Nucleophilic Substitution at C3:

The iodine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution. Transition state modeling can be used to calculate the activation energy for the reaction with various nucleophiles. The calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism. Given the secondary nature of the carbon, an SN2 pathway is likely, and calculations can model the approach of the nucleophile and the departure of the iodide ion.

Elimination Reactions:

Base-catalyzed elimination of HI to form an enamine is another possible reaction pathway. uni-muenchen.de Computational methods can model the transition state for this E2 reaction, providing insights into the required geometry and the activation barrier.

Reactions involving the Nitrogen Atom:

The nitrogen atom can act as a nucleophile or a base. Transition state calculations can be used to study reactions such as N-alkylation or protonation. These calculations can also shed light on the role of the nitrogen lone pair in neighboring group participation.

Radical Reactions:

The C-I bond can undergo homolytic cleavage to form a carbon-centered radical at the C3 position. mdpi.com Computational studies can model the stability of this radical and the transition states for subsequent radical reactions.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound (Note: This data is for illustrative purposes to demonstrate the output of transition state modeling.)

Reaction TypeReactantsActivation Energy (kcal/mol)
SN2 Substitution+ CN-15-20
E2 Elimination+ OH-20-25
Radical Formation(Homolysis of C-I)> 50

Future Perspectives and Emerging Research Avenues for Halogenated N Benzylpiperidines

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For halogenated N-benzylpiperidines, future research will prioritize the development of synthetic strategies that are not only efficient but also environmentally benign.

Detailed Research Findings:

Current synthetic methods for piperidines often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. nih.govmdpi.comresearchgate.net Future approaches will focus on minimizing these drawbacks. A key concept in this endeavor is "atom economy," which aims to maximize the incorporation of all starting materials into the final product. rsc.org

Research is directed towards the use of catalytic hydrogenation of readily available fluorinated pyridines as a more atom-economical route to fluorinated piperidines. acs.org This strategy avoids the use of stoichiometric halogenating agents, which are often toxic and corrosive. While this has been demonstrated for fluorinated derivatives, a significant future direction will be the adaptation of such catalytic methods for the introduction of heavier halogens like iodine.

Another promising avenue is the development of one-pot reactions where multiple transformations, such as amide activation, reduction, and intramolecular cyclization, are performed in a single reaction vessel. nih.govmdpi.com This approach reduces the need for intermediate purification steps, saving time, solvents, and energy. For instance, an efficient route from halogenated amides to piperidines has been developed that integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a one-pot reaction under mild, metal-free conditions. nih.gov

The table below illustrates a comparative analysis of traditional versus sustainable synthetic routes for halogenated piperidines, highlighting the potential improvements.

MetricTraditional SynthesisSustainable Synthesis (Projected)
Atom Economy Often low (<50%) due to the use of stoichiometric reagents and protecting groups.High (>80%) through catalytic and one-pot processes. rsc.org
Number of Steps Typically 3-5 steps with intermediate purifications.1-2 steps in a one-pot or tandem reaction sequence. nih.gov
Reagents Use of hazardous reagents like strong acids, bases, and toxic halogen sources.Utilization of greener reagents, catalysts, and potentially bio-inspired routes. rsc.org
Solvent Usage High consumption of chlorinated and other volatile organic compounds.Use of greener solvents like water, ethanol, or solvent-free conditions.
Energy Consumption Often requires high temperatures and prolonged reaction times.Milder reaction conditions enabled by catalysis.

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. organic-chemistry.orgnih.govacs.orgthieme-connect.com The application of flow chemistry to the synthesis of chiral halogenated N-benzylpiperidines is a major area of future research.

Detailed Research Findings:

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. organic-chemistry.orgnih.gov This is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which are often encountered in halogenation reactions. A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines, demonstrating high yields and diastereoselectivities within minutes. organic-chemistry.orgnih.govacs.orgthieme-connect.com

The scalability of flow processes is a key advantage for industrial applications. nih.gov A proven reaction can be scaled up by simply running the system for a longer duration or by "numbering up" – using multiple reactors in parallel. This contrasts with the often-challenging scale-up of batch reactions.

The table below summarizes the key benefits of integrating the synthesis of halogenated N-benzylpiperidines into continuous flow systems.

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Challenging, often requiring re-optimization of reaction conditions.Readily scalable by extending reaction time or using parallel reactors. nih.gov
Safety Handling of large quantities of hazardous materials poses significant risks.Small reaction volumes at any given time minimize safety hazards.
Process Control Difficult to maintain uniform temperature and mixing in large reactors.Precise control over temperature, pressure, and mixing, leading to better reproducibility. organic-chemistry.org
Reaction Time Often requires long reaction times for completion.Significantly reduced reaction times, often from hours to minutes. nih.govacs.org
Productivity Limited by the size of the reaction vessel.High throughput and potential for automated, continuous production.

Exploration of Photo- and Electrocatalytic Approaches for Functionalization

Photo- and electrocatalysis are rapidly advancing fields that offer novel and sustainable ways to activate and functionalize organic molecules. These methods provide access to reactive intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.

Detailed Research Findings:

Photocatalysis, using visible light to drive chemical reactions, has been successfully applied to the functionalization of saturated N-heterocycles. chemrxiv.orgnih.gov For instance, a photocatalytic, regiodivergent method has been developed for the functionalization of saturated N-heterocycles at either the α- or β-position. chemrxiv.orgnih.gov This approach could be adapted for the selective introduction of iodo groups onto the piperidine (B6355638) ring of N-benzylpiperidine precursors. The use of an iridium photocatalyst under blue light irradiation has been reported for the synthesis of tetrafluorinated piperidines from nitrones. beilstein-journals.org

Electrochemistry offers another powerful tool for the synthesis of halogenated N-heterocycles. oup.comresearchgate.netresearchgate.net Electrochemical methods can generate halogenating species in situ from simple and abundant halide salts, avoiding the need to handle toxic and corrosive elemental halogens. An electrochemical approach for the selective halogenation of N-heteroarenes using affordable ammonium halides as the halogen source has been demonstrated. researchgate.net This technique could be extended to the direct C-H halogenation of the piperidine ring.

The following table outlines the potential of photo- and electrocatalytic methods for the synthesis of compounds like (S)-1-Benzyl-3-iodo-piperidine.

MethodTraditional HalogenationPhoto/Electrocatalytic Halogenation
Reagents Stoichiometric, often hazardous, halogenating agents (e.g., I₂, NIS).Catalytic amounts of a photosensitizer or mediator, with a simple halogen source (e.g., NaI). researchgate.net
Selectivity Can be difficult to control, leading to mixtures of products.High potential for regio- and stereoselectivity through catalyst design and reaction engineering. chemrxiv.org
Reaction Conditions Often requires harsh conditions (e.g., strong acids or bases, high temperatures).Mild conditions (room temperature, ambient pressure). researchgate.netresearchgate.net
Sustainability Generates stoichiometric amounts of waste.More sustainable due to the use of light or electricity as traceless reagents. rsc.orgacs.org

Integration with Machine Learning for Reaction Optimization and Prediction

Machine learning (ML) is poised to transform the field of chemical synthesis by enabling rapid reaction optimization and the prediction of reaction outcomes. beilstein-journals.orgnih.gov For the synthesis of complex molecules like this compound, ML algorithms can be employed to navigate the vast parameter space of a chemical reaction to identify optimal conditions.

Detailed Research Findings:

ML-guided reaction optimization involves the use of algorithms to suggest the next set of experimental conditions to perform in order to maximize a desired outcome, such as yield or selectivity. nih.govmdpi.com This approach can significantly reduce the number of experiments required to optimize a reaction compared to traditional one-variable-at-a-time or design of experiments (DoE) methods. Reinforcement learning, a type of ML, has been used to identify generally applicable reaction conditions for a variety of chemical transformations. chemrxiv.org

Predictive models, trained on large datasets of chemical reactions, can forecast the outcome of a reaction even before it is performed in the lab. beilstein-journals.org These models can help chemists to prioritize promising synthetic routes and avoid those that are likely to fail. As more high-quality reaction data becomes available, the accuracy and predictive power of these models will continue to improve.

The integration of ML with automated robotic platforms can create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. This futuristic approach will accelerate the discovery and development of new halogenated N-benzylpiperidines with desired properties.

The table below highlights the impact of machine learning on the synthesis of halogenated N-benzylpiperidines.

AspectTraditional ApproachMachine Learning Approach
Reaction Optimization Time-consuming and resource-intensive, often relying on chemical intuition.Accelerated optimization through intelligent algorithms, reducing experimental effort. mdpi.com
Predictive Power Limited to the chemist's experience and literature precedents.Data-driven prediction of reaction outcomes, enabling more efficient planning of synthetic routes. beilstein-journals.org
Generality of Conditions Conditions are often optimized for a specific substrate.Identification of robust and generally applicable reaction conditions. chemrxiv.org
Discovery of New Reactions Serendipitous or based on established mechanisms.Potential to uncover novel reaction pathways and conditions through data analysis.

Q & A

Q. How can (S)-1-Benzyl-3-iodo-piperidine be synthesized with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or iodination of a pre-functionalized piperidine scaffold. For enantiomeric purity, chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis using chiral auxiliaries are recommended. Reaction progress should be monitored via TLC or HPLC. Post-synthesis, confirm enantiopurity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polarimetric analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the benzyl and iodinated positions. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-I stretch at ~500 cm1^{-1}). For absolute stereochemical confirmation, single-crystal X-ray diffraction is ideal, though electronic circular dichroism (ECD) may suffice if crystals are unavailable .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow guidelines from analogous piperidine derivatives:
  • Use fume hoods and closed systems to minimize inhalation/contact.
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent iodine loss or degradation.
  • Dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) to identify rate-determining steps. Computational methods (DFT or MD simulations) model transition states and intermediates. For cross-coupling reactions (e.g., Suzuki-Miyaura), track iodine displacement using 125I^{125}I-labeling and analyze intermediates via in-situ 19F^{19}F-NMR if fluorine-containing reagents are used .

Q. What strategies resolve contradictions in spectral data during structural analysis?

  • Methodological Answer : Cross-validate conflicting NMR/IR data using alternative techniques:
  • Compare experimental 1H^1H-NMR shifts with DFT-predicted values.
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Confirm iodine position via NOESY (nuclear Overhauser effect) or X-ray crystallography .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

  • Methodological Answer : Design in vitro assays comparing the (S)-enantiomer with its (R)-counterpart or racemic mixture. Use molecular docking to assess binding affinity to target receptors (e.g., dopamine or sigma receptors). Validate results with in vivo models, ensuring enantiomer stability via chiral HPLC at multiple timepoints .

Q. What experimental controls ensure stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor decomposition via HPLC-UV and LC-MS.
  • Use radical scavengers (e.g., BHT) in solution-phase studies to assess oxidative stability .

Q. How can this compound be optimized for catalytic applications?

  • Methodological Answer : Screen as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Vary substituents on the benzyl group to modulate steric/electronic effects. Characterize catalytic intermediates using XAS (X-ray absorption spectroscopy) or EXAFS .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis-driven research on this compound?

  • Methodological Answer : Apply the FINER criteria:
  • Feasible : Ensure synthetic scalability (>500 mg batches).
  • Novel : Focus on understudied applications (e.g., radiopharmaceuticals using 123I^{123}I).
  • Ethical : Adhere to ICH guidelines for preclinical testing.
    Use PICO for pharmacological studies:
  • Population : Target enzyme/receptor.
  • Intervention : Dose/concentration range.
  • Comparison : Existing piperidine-based drugs.
  • Outcome : IC50_{50}, binding affinity .

Q. How can open-data principles be reconciled with proprietary constraints in collaborative studies?

  • Methodological Answer :
    Share non-sensitive data (e.g., synthetic protocols, spectral raw files) via repositories like Zenodo or PubChem. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata. For IP-sensitive results, employ data-use agreements or embargo periods .

Q. Tables for Key Data

Property Technique Expected Outcome
Enantiomeric purityChiral HPLC>99% ee (Chiralpak® AD-H column)
Thermal stabilityTGA/DSCDecomposition onset >150°C
Iodine position validationX-ray crystallographyC-I bond length: ~2.10 Å
Receptor binding affinityMolecular docking∆G < -8 kcal/mol (sigma-1 receptor)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.